![molecular formula C12H15Cl3N2O B5207988 N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}acetamide](/img/structure/B5207988.png)
N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}acetamide
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Overview
Description
N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}acetamide is a synthetic organic compound characterized by the presence of a benzyl group, a methylamino group, and a trichloroethyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}acetamide typically involves the reaction of benzylamine with methylamine and trichloroacetyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then acylated with acetic anhydride to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloroethyl group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized amide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amide derivatives with various functional groups.
Scientific Research Applications
N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide
- N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-4-methylbenzamide
- N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-3-phenylacrylamide
Uniqueness
N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[1-[benzyl(methyl)amino]-2,2,2-trichloroethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl3N2O/c1-9(18)16-11(12(13,14)15)17(2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYQNAITJUZJCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(Cl)(Cl)Cl)N(C)CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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